molecular formula C8H6Br2 B12697530 2,6-Dibromostyrene CAS No. 500761-44-4

2,6-Dibromostyrene

Cat. No.: B12697530
CAS No.: 500761-44-4
M. Wt: 261.94 g/mol
InChI Key: WXZMOAUBOXOPFV-UHFFFAOYSA-N
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Description

2,6-Dibromostyrene is an organic compound with the molecular formula C8H6Br2 It is a derivative of styrene, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromostyrene can be synthesized through the bromination of styrene. One common method involves the use of N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction is highly regioselective and stereoselective, providing the desired dibrominated product under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the dehydrobromination of either α-bromoethyldibromobenzene or β-bromoethyldibromobenzene. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dibromostyrene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: Incorporated into polymers to enhance their flame-retardant properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 2,6-Dibromostyrene primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromostyrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated styrenes. Its ability to undergo regioselective and stereoselective reactions makes it a valuable compound in organic synthesis and materials science .

Biological Activity

2,6-Dibromostyrene (C8H6Br2) is a brominated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of environmental health and toxicology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicity, potential endocrine disruption, and implications in pharmacology and environmental science.

Chemical Structure and Properties

This compound is characterized by two bromine atoms attached to the benzene ring at the 2 and 6 positions relative to the vinyl group. Its chemical structure can be represented as follows:

C8H6Br2\text{C}_8\text{H}_6\text{Br}_2

This compound is part of a larger class of brominated flame retardants (BFRs), which are known for their persistence in the environment and potential bioaccumulation in living organisms.

Bioaccumulation and Environmental Impact

Brominated compounds like this compound have a high tendency to bioaccumulate due to their lipophilic nature. This characteristic leads to significant concerns regarding their long-term effects on both human health and ecological systems. Studies indicate that organohalogens can accumulate in fatty tissues, raising the risk of toxicological effects over time .

Endocrine Disruption Potential

Research has shown that many brominated flame retardants, including this compound, may act as endocrine disruptors. These compounds can interfere with hormonal signaling pathways at low concentrations, potentially leading to developmental issues and increased cancer risk. The mechanism involves mimicking natural hormones or altering gene expression related to hormone regulation .

Antimicrobial Properties

Some studies have explored the antimicrobial properties of brominated compounds. For instance, derivatives of dibromostyrene have shown varying degrees of activity against certain bacterial strains. The specific mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact of this compound on various cell lines. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, the overall cytotoxicity of this compound itself remains relatively low compared to other more potent brominated compounds .

Case Study: Impact on Human Health

A notable case study highlighted the effects of exposure to brominated flame retardants in occupational settings. Workers exposed to high levels of these compounds exhibited elevated biomarkers for endocrine disruption and other toxicological profiles. This study underscores the importance of monitoring and regulating exposure to substances like this compound in industrial applications .

Case Study: Environmental Persistence

Another study examined the environmental persistence of dibromostyrenes in aquatic ecosystems. The findings revealed that these compounds could persist for extended periods due to their resistance to biodegradation, posing risks to aquatic life and potentially entering the food chain through bioaccumulation .

Summary of Findings

Biological Activity Observations
Toxicity Low cytotoxicity compared to other BFRs
Endocrine Disruption Potential disruptor affecting hormonal pathways
Antimicrobial Activity Variable activity against certain bacterial strains
Environmental Persistence High potential for bioaccumulation

Properties

CAS No.

500761-44-4

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

IUPAC Name

1,3-dibromo-2-ethenylbenzene

InChI

InChI=1S/C8H6Br2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2

InChI Key

WXZMOAUBOXOPFV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC=C1Br)Br

Origin of Product

United States

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